physicochemical properties of 1-Tetrahydrofuran-2-ylethanamine
physicochemical properties of 1-Tetrahydrofuran-2-ylethanamine
An In-Depth Technical Guide to the Physicochemical Properties of 1-Tetrahydrofuran-2-ylethanamine and Its Isomers
Executive Summary & Structural Clarification
This technical guide provides a comprehensive analysis of the physicochemical properties of aminomethyl-substituted tetrahydrofuran scaffolds, critical building blocks in modern drug discovery and chemical synthesis. A notable ambiguity exists in the common name "1-Tetrahydrofuran-2-ylethanamine." This nomenclature can refer to two distinct constitutional isomers, which possess different chemical identifiers and potentially different physicochemical and pharmacological profiles.
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Isomer A: 1-(Tetrahydrofuran-2-yl)ethanamine (CAS: 92071-57-3) , where the amine group is on the first carbon of the ethyl chain, directly adjacent to the chiral center of the tetrahydrofuran (THF) ring.
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Isomer B: 2-(Tetrahydrofuran-2-yl)ethanamine (CAS: 98277-97-5) , where the amine group is on the second carbon of the ethyl chain, separated from the THF ring by a methylene group.
This guide will focus primarily on Isomer B (CAS: 98277-97-5) , which is more extensively documented in chemical databases. However, for comparative purposes and to ensure scientific clarity, data for Isomer A (CAS: 92071-57-3) will be included where available. Understanding these properties is paramount for researchers in predicting compound behavior, from reaction kinetics and solubility to membrane permeability and physiological disposition.
Chemical Identity
Correctly identifying the specific isomer is the foundational step for any scientific investigation. The table below delineates the key identifiers for both molecules.
| Identifier | Isomer A: 1-(Tetrahydrofuran-2-yl)ethanamine | Isomer B: 2-(Tetrahydrofuran-2-yl)ethanamine |
| CAS Number | 92071-57-3[1] | 98277-97-5[2][3][4][5] |
| Molecular Formula | C₆H₁₃NO[1] | C₆H₁₃NO[2][4][5] |
| Molecular Weight | 115.17 g/mol [1] | 115.17 g/mol [2][4] |
| IUPAC Name | 1-(Oxolan-2-yl)ethan-1-amine | 2-(Oxolan-2-yl)ethan-1-amine[2] |
| SMILES | CC(N)C1OCCC1[1] | C1CC(OC1)CCN[2] |
| InChI Key | WRDLTPMUGXTIAM-UHFFFAOYSA-N | ZCOIVJPCZLPQPT-UHFFFAOYSA-N[2][3] |
Core Physicochemical Properties
The following table summarizes the available experimental and computationally derived physicochemical data. A significant portion of the data for these specific compounds is computed, highlighting a common challenge with specialized reagents.
| Property | Isomer A Value | Isomer B Value | Parameter Significance & Field Insights |
| Physical Form | Liquid (Inferred) | Liquid[3] | Determines handling, storage, and formulation requirements. |
| Boiling Point | Data Not Available | Data Not Available | Essential for purification (distillation) and assessing volatility. The related, unsaturated compound 2-(Furan-2-yl)ethanamine has a boiling point of 162.5°C at 760 mmHg, suggesting a similar or slightly higher boiling point for the saturated analogue.[6] |
| LogP (Octanol/Water) | 0.224 (Computed) | 0 (Computed, XLogP3-AA)[2] | Indicates the lipophilicity of a compound. Values near zero suggest high water solubility and low lipophilicity, which can impact membrane permeability and protein binding. |
| pKa (Estimated) | ~8.9 | ~9.5 | The acid dissociation constant of the conjugate acid (BH⁺). This value is critical for predicting the ionization state at physiological pH (7.4). A pKa in this range indicates the compound will be >99% protonated (cationic) at physiological pH, profoundly affecting its solubility, receptor interactions, and transport properties. The estimate is based on the pKa of the structurally similar Furfurylamine (pKa = 8.89).[7] |
| Topological Polar Surface Area (TPSA) | Data Not Available | 35.3 Ų (Computed)[2] | TPSA is a strong predictor of drug transport properties. A value of 35.3 Ų is well below the 90 Ų threshold often associated with good oral bioavailability and CNS penetration. |
| Hydrogen Bond Donors | Data Not Available | 1 (Computed)[2] | The primary amine (-NH₂) acts as a hydrogen bond donor. |
| Hydrogen Bond Acceptors | Data Not Available | 2 (Computed)[2] | The ether oxygen and the amine nitrogen can both act as hydrogen bond acceptors. |
| Rotatable Bonds | Data Not Available | 2 (Computed)[2] | A low number of rotatable bonds (<10) is generally favorable for good oral bioavailability. |
Experimental Determination Protocols
To ensure scientific rigor, the determination of key physicochemical parameters like LogP and pKa must follow standardized, validated protocols. The following sections describe methodologies adapted from the globally recognized OECD Guidelines for the Testing of Chemicals.
Protocol: Determination of LogP (Shake-Flask Method)
This protocol is adapted from OECD Test Guideline 107 .[8][9][10] The Shake-Flask method is the classical approach for determining the n-octanol/water partition coefficient and is suitable for compounds with LogP values in the range of -2 to 4.[8]
Senior Application Scientist's Note: The choice of this method is predicated on the low computed LogP values, which fall squarely within the optimal range for this technique. For a basic compound like this, controlling the pH is non-negotiable. We must ensure the compound is in its non-ionized (free base) form to measure the true partition coefficient. Therefore, the aqueous phase must be buffered to a pH at least 2 units above the compound's pKa (e.g., pH > 11.5).
Step-by-Step Methodology:
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Preparation of Phases: Prepare n-octanol and a suitable aqueous buffer (e.g., borate buffer, pH 12). Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together for 24 hours, then allowing them to separate. This minimizes volume changes during the experiment.
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Stock Solution: Prepare a stock solution of the test substance in n-octanol. The concentration should be high enough to allow for accurate quantification in both phases post-partitioning.
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Partitioning: In a series of suitable vessels (e.g., glass centrifuge tubes with screw caps), combine the pre-saturated n-octanol stock solution and the pre-saturated aqueous buffer. Use at least three different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).
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Equilibration: Agitate the vessels at a constant temperature (e.g., 25°C) using a mechanical shaker until equilibrium is reached. The time required should be determined in preliminary tests but is typically 15-30 minutes. Avoid vigorous shaking that can lead to emulsion formation.
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Phase Separation: Separate the two phases by centrifugation. This is a critical step to ensure a clean separation without cross-contamination of micro-droplets, which is a known artifact of this method.
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Quantification: Carefully sample a precise aliquot from both the n-octanol and aqueous phases. Analyze the concentration of the test substance in each phase using a validated analytical method (e.g., HPLC-UV, GC-MS).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase (C_oct) to the concentration in the aqueous phase (C_aq). The final LogP is the logarithm to base 10 of this value. The results from the different volume ratios should agree within an acceptable range.
Protocol: Determination of pKa (Potentiometric Titration)
This protocol is based on the principles outlined in OECD Test Guideline 112 .[11][12][13] Potentiometric titration is a robust and direct method for determining the pKa of ionizable compounds.[14]
Senior Application Scientist's Note: The fundamental principle here is to monitor the change in pH of a solution of the amine as a strong acid is added. The pKa corresponds to the pH at which exactly half of the amine has been protonated. For accuracy, the system must be calibrated, free of CO₂, and the concentration of the analyte known precisely.
Step-by-Step Methodology:
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System Preparation: Use a thermostatted titration vessel to maintain a constant temperature (e.g., 25°C). Calibrate a high-precision pH meter and electrode using at least two standard buffers (e.g., pH 7.00 and 10.00).
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Analyte Solution: Prepare a solution of the test substance of known concentration (e.g., 0.01 M) in high-purity, CO₂-free water.
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Titration: Place the analyte solution in the vessel and immerse the pH electrode. Titrate the solution with a standardized strong acid titrant (e.g., 0.1 M HCl), adding small, precise increments.
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Data Recording: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point.
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Data Analysis:
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Plot the measured pH versus the volume of titrant added to generate a titration curve.
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Determine the equivalence point (V_eq), which is the point of maximum slope on the curve (or the peak of the first derivative plot, dpH/dV).
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The half-equivalence point occurs at exactly half the volume of the equivalence point (V_eq / 2).
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pKa Calculation: The pKa is equal to the pH of the solution at the half-equivalence point. The determination should be repeated at least three times, and the results should be within ±0.1 log units.[15]
Stability, Reactivity, and Spectroscopic Profile
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Chemical Stability: As a primary amine, this compound is susceptible to oxidation and may be sensitive to air over long-term storage. The tetrahydrofuran ring, being an ether, has the potential to form peroxides upon prolonged exposure to air and light. Therefore, storage under an inert atmosphere (e.g., Argon or Nitrogen) in a sealed, dark container at reduced temperatures (2-8°C) is recommended.[1]
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Reactivity: The primary amine is a nucleophile and will react readily with electrophiles such as aldehydes, ketones (to form imines), and acyl chlorides (to form amides). This reactivity is the basis for its utility as a synthetic building block.
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Expected Spectroscopic Profile:
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¹H NMR: Expect characteristic signals for the protons on the THF ring, with those adjacent to the ether oxygen (positions 2 and 5) shifted downfield (approx. 3.5-4.0 ppm). The protons of the ethyl chain will appear as complex multiplets. The -NH₂ protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
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¹³C NMR: Expect 6 distinct signals corresponding to the 6 carbon atoms in the molecule. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.
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IR Spectroscopy: Key signals would include a strong, broad C-O-C stretching band for the ether (around 1050-1150 cm⁻¹), N-H stretching bands for the primary amine (a doublet around 3300-3500 cm⁻¹), and an N-H bending vibration (around 1600 cm⁻¹).
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Conclusion
The aminomethyl-substituted tetrahydrofurans, particularly 2-(Tetrahydrofuran-2-yl)ethanamine (CAS: 98277-97-5) , are characterized by high polarity, good aqueous solubility (inferred from low LogP), and a basic nature that ensures significant protonation at physiological pH. These properties, combined with a low TPSA and molecular weight, align with general heuristics for favorable drug-like characteristics. However, a critical lack of publicly available experimental data necessitates that researchers and drug development professionals conduct their own characterizations using standardized protocols, such as those detailed in this guide, to validate computed values and ensure the successful application of these versatile chemical scaffolds.
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